
((4-Hydroxybutyl)azanediyl)bis(hexane-6,1-diyl) bis(2-decyltetradecanoate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
((4-Hydroxybutyl)azanediyl)bis(hexane-6,1-diyl) bis(2-decyltetradecanoate) is a complex organic compound with a unique structure that includes multiple functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ((4-Hydroxybutyl)azanediyl)bis(hexane-6,1-diyl) bis(2-decyltetradecanoate) typically involves multi-step organic reactions. The process begins with the preparation of the intermediate compounds, which are then combined under specific conditions to form the final product. Common reagents used in the synthesis include hexane, decyltetradecanoic acid, and azanediyl compounds. The reaction conditions often involve controlled temperatures and the use of catalysts to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of ((4-Hydroxybutyl)azanediyl)bis(hexane-6,1-diyl) bis(2-decyltetradecanoate) involves scaling up the laboratory synthesis methods. This typically includes the use of large reactors, continuous flow systems, and advanced purification techniques to produce the compound on a commercial scale. The industrial process is designed to be efficient, cost-effective, and environmentally friendly .
Analyse Des Réactions Chimiques
Types of Reactions
((4-Hydroxybutyl)azanediyl)bis(hexane-6,1-diyl) bis(2-decyltetradecanoate) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and alkylating agents (e.g., methyl iodide). The reaction conditions vary depending on the desired outcome but generally involve controlled temperatures, pressures, and the use of catalysts to enhance reaction rates and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce carboxylic acids or ketones, while reduction reactions may yield alcohols or amines .
Applications De Recherche Scientifique
((4-Hydroxybutyl)azanediyl)bis(hexane-6,1-diyl) bis(2-decyltetradecanoate) has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential role in biological systems, including as a ligand for binding to specific proteins or enzymes.
Medicine: Explored for its potential therapeutic effects, including as an antimicrobial or anticancer agent.
Industry: Utilized in the production of specialty chemicals, polymers, and other industrial products .
Mécanisme D'action
The mechanism of action of ((4-Hydroxybutyl)azanediyl)bis(hexane-6,1-diyl) bis(2-decyltetradecanoate) involves its interaction with specific molecular targets and pathways. This compound may bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to ((4-Hydroxybutyl)azanediyl)bis(hexane-6,1-diyl) bis(2-decyltetradecanoate) include other azanediyl-based compounds and long-chain esters. Examples include:
- ((4-Hydroxybutyl)azanediyl)bis(hexane-6,1-diyl) bis(2-octyldodecanoate)
- ((4-Hydroxybutyl)azanediyl)bis(hexane-6,1-diyl) bis(2-hexadecyloctadecanoate) .
Uniqueness
What sets ((4-Hydroxybutyl)azanediyl)bis(hexane-6,1-diyl) bis(2-decyltetradecanoate) apart from similar compounds is its specific combination of functional groups and chain lengths, which confer unique chemical and physical properties. These properties make it particularly suitable for certain applications, such as in the synthesis of complex organic molecules or as a specialty chemical in industrial processes .
Propriétés
Formule moléculaire |
C64H127NO5 |
|---|---|
Poids moléculaire |
990.7 g/mol |
Nom IUPAC |
6-[6-(2-decyltetradecanoyloxy)hexyl-(4-hydroxybutyl)amino]hexyl 2-decyltetradecanoate |
InChI |
InChI=1S/C64H127NO5/c1-5-9-13-17-21-25-27-31-35-43-53-61(51-41-33-29-23-19-15-11-7-3)63(67)69-59-49-39-37-45-55-65(57-47-48-58-66)56-46-38-40-50-60-70-64(68)62(52-42-34-30-24-20-16-12-8-4)54-44-36-32-28-26-22-18-14-10-6-2/h61-62,66H,5-60H2,1-4H3 |
Clé InChI |
SBECBBRIKDAKFS-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCC(CCCCCCCCCC)C(=O)OCCCCCCN(CCCCCCOC(=O)C(CCCCCCCCCC)CCCCCCCCCCCC)CCCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


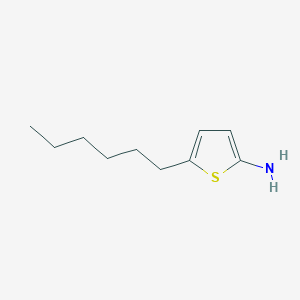
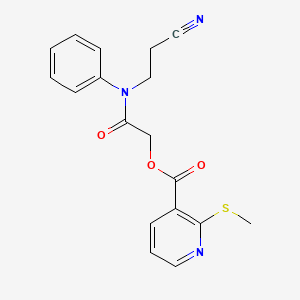
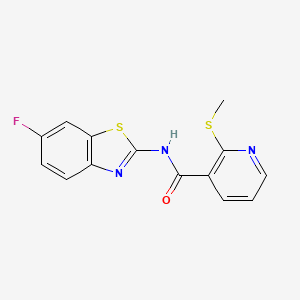
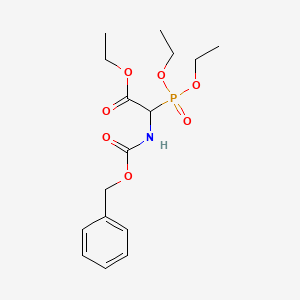

![6-(2,4-Dimethoxyphenyl)-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13358270.png)
![4-Chlorophenyl {3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl ether](/img/structure/B13358281.png)

![3-[6-(4-Fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine](/img/structure/B13358301.png)


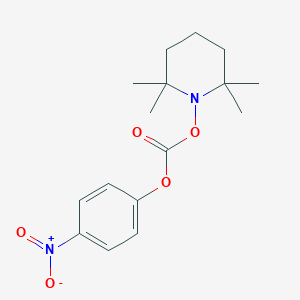
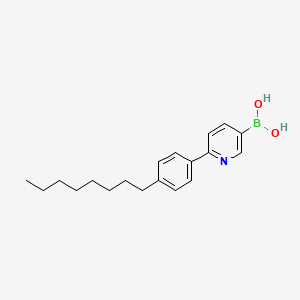
![3-[(Isopropylsulfanyl)methyl]-6-[2-(3,4,5-trimethoxyphenyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13358327.png)
